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Compound of Interest

Compound Name: 2,4-Dimethoxycinnamic acid

Cat. No.: B1298758

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structural elucidation of 2,4-Dimethoxycinnamic acid. This
document details the spectroscopic data, experimental protocols, and logical workflow required
to confirm the molecule's structure, serving as a valuable resource for researchers in the fields
of organic chemistry, analytical chemistry, and drug discovery.

Chemical Identity and Properties

2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, characterized by the presence
of two methoxy groups on the phenyl ring. Its systematic IUPAC name is (E)-3-(2,4-
dimethoxyphenyl)prop-2-enoic acid.[1]

Table 1: Chemical Identifiers and Physical Properties

Identifier Value
Molecular Formula C11H1204
Molecular Weight 208.21 g/mol
CAS Number 16909-09-4[1]
Appearance Solid
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Spectroscopic Data for Structural Confirmation

The structural framework of 2,4-Dimethoxycinnamic acid is definitively established through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 2: 13C NMR Spectroscopic Data of 2,4-Dimethoxycinnamic acid

Chemical Shift (8) ppm Assignment
167.88 C=0 (Carboxylic Acid)
142.59 C-B (Alkene)
138.88 C-a (Alkene)
130.64 Aromatic C-H
130.54 Aromatic C-H
129.30 Aromatic C-H
126.19 Aromatic C-H
122.81 Aromatic C-H
55.5 (approx.) OCHs

55.3 (approx.) OCHs

Note: Specific assignments of aromatic carbons can vary based on the solvent and specific
experimental conditions. The provided data is a representative example.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.
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Table 3: Key FT-IR Absorption Bands for 2,4-Dimethoxycinnamic acid

Wavenumber (cm~?)

Functional Group

~3000-2500 O-H stretch (Carboxylic Acid)
~1700-1680 C=0 stretch (Carboxylic Acid)
~1630 C=C stretch (Alkene)

~1600, ~1500 C=C stretch (Aromatic)
~1250, ~1050 C-O stretch (Ethers)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data for 2,4-Dimethoxycinnamic acid

m/z Interpretation
208 Molecular lon [M]*
191 [M - OH]*

163 [M - COOH]*

135 [M - COOH - COJ*

Experimental Protocols for Structural Elucidation

The following are detailed methodologies for the key experiments used in the structural

elucidation of 2,4-Dimethoxycinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework.

Methodology:
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o Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dimethoxycinnamic acid in a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and a larger number of scans due to the lower natural abundance of *3C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation (Solid):

o KBr Pellet Method: Grind a small amount of 2,4-Dimethoxycinnamic acid with dry
potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a
hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.
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o Instrumentation: Use a FT-IR spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

[¢]

The instrument software will automatically ratio the sample spectrum to the background

[e]

spectrum to generate the final absorbance or transmittance spectrum.

[e]

Typically, spectra are collected over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
Common ionization techniques for this type of molecule include:

o Electron lonization (El): The sample is vaporized and bombarded with a high-energy

electron beam.

o Electrospray lonization (ESI): The sample is dissolved in a suitable solvent and sprayed

into the mass spectrometer, where it is ionized.
 Instrumentation: Utilize a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

o Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge
ratio (m/z) and detects their abundance.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the fragmentation pattern, which can provide clues about the molecule's structure.

Workflow and Logical Relationships
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The structural elucidation of an organic compound like 2,4-Dimethoxycinnamic acid follows a
logical workflow, integrating data from various analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Elucidation of the Chemical Structure of 2,4-
Dimethoxycinnamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1298758#2-4-dimethoxycinnamic-acid-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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